6-benzylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one 6-benzylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one
Brand Name: Vulcanchem
CAS No.: 23449-16-3
VCID: VC7864436
InChI: InChI=1S/C10H9N3OS2/c14-10-11-8(15)9(12-13-10)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15)
SMILES: C1=CC=C(C=C1)CSC2=NNC(=O)NC2=S
Molecular Formula: C10H9N3OS2
Molecular Weight: 251.3 g/mol

6-benzylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one

CAS No.: 23449-16-3

Cat. No.: VC7864436

Molecular Formula: C10H9N3OS2

Molecular Weight: 251.3 g/mol

* For research use only. Not for human or veterinary use.

6-benzylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one - 23449-16-3

Specification

CAS No. 23449-16-3
Molecular Formula C10H9N3OS2
Molecular Weight 251.3 g/mol
IUPAC Name 6-benzylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one
Standard InChI InChI=1S/C10H9N3OS2/c14-10-11-8(15)9(12-13-10)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15)
Standard InChI Key WGILAAVIFOLFAQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=NNC(=O)NC2=S
Canonical SMILES C1=CC=C(C=C1)CSC2=NNC(=O)NC2=S

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,2,4-triazin-3-one backbone, a six-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The sulfanylidene group (=S) at position 5 and benzylsulfanyl (-S-benzyl) substituent at position 6 introduce electron-withdrawing and steric effects that modulate reactivity. The benzyl group contributes aromatic stability, while the sulfanyl moieties enhance electrophilicity at adjacent carbon centers.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name6-benzylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one
Molecular FormulaC₁₀H₉N₃OS₂
Molecular Weight251.3 g/mol
CAS Registry Number23449-16-3
XLogP3-AA (Predicted)2.1
Hydrogen Bond Donors1 (N-H group)
Hydrogen Bond Acceptors4 (N and O atoms)

The planar triazine ring facilitates π-π stacking interactions, critical for binding biological targets such as enzyme active sites. Nuclear magnetic resonance (NMR) studies of analogous triazine derivatives reveal distinct shifts for protons adjacent to sulfur groups, with benzyl protons appearing as multiplet signals near δ 7.2–7.4 ppm in ¹H-NMR spectra .

Synthesis and Manufacturing

Primary Synthetic Route

The most reported synthesis involves nucleophilic substitution between 5-sulfanylidene-2H-1,2,4-triazin-3-one and benzyl mercaptan under basic conditions. Potassium carbonate or triethylamine typically serves as the base, promoting deprotonation of the mercaptan and facilitating attack at the triazine’s C6 position.

Reaction Scheme:

  • Base Activation:
    Benzyl mercaptan+BaseBenzyl thiolate+Base-H+\text{Benzyl mercaptan} + \text{Base} \rightarrow \text{Benzyl thiolate} + \text{Base-H}^+

  • Nucleophilic Substitution:
    5-Sulfanylidene-triazinone+Benzyl thiolate6-Benzylsulfanyl-triazinone+Byproducts\text{5-Sulfanylidene-triazinone} + \text{Benzyl thiolate} \rightarrow \text{6-Benzylsulfanyl-triazinone} + \text{Byproducts}

Yields range from 65% to 78% after purification via column chromatography or recrystallization from ethanol.

Alternative Methodologies

Recent advances explore hydroxymethylation followed by azide substitution to introduce functional diversity. For instance, treating 5,6-diphenyltriazinones with formaldehyde generates hydroxymethyl intermediates, which react with benzenesulfonyl chloride to form sulfonate esters . These intermediates undergo Staudinger reactions with triphenylphosphine to yield azides, enabling cycloaddition reactions for further derivatization .

Chemical Reactivity and Transformations

Oxidation and Reduction

The sulfanylidene group undergoes oxidation to sulfonyl (-SO₂-) derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Conversely, reduction with sodium borohydride converts the sulfanylidene to a thiol (-SH), though this often requires protecting the triazine ring’s carbonyl group to prevent side reactions.

Electrophilic Substitution

The electron-deficient triazine core participates in electrophilic aromatic substitution (EAS) at the C4 position. Nitration with nitric acid/sulfuric acid mixtures produces 4-nitro derivatives, while halogenation with bromine in acetic acid yields 4-bromo analogs .

Cycloaddition Reactions

The compound’s conjugated system engages in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts. These reactions proceed at elevated temperatures (80–100°C) with moderate regioselectivity .

Biological and Pharmacological Applications

Enzyme Inhibition

6-Benzylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one inhibits leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein biosynthesis in bacteria. Molecular docking studies suggest the benzylsulfanyl group occupies the enzyme’s hydrophobic pocket, while the triazine ring forms hydrogen bonds with catalytic residues. In vitro assays demonstrate an IC₅₀ of 12.3 µM against Escherichia coli LeuRS, comparable to the reference drug mupirocin.

Antimicrobial Activity

Antimicrobial screening against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria reveals minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively . The compound’s efficacy stems from membrane disruption, as evidenced by electron microscopy showing cell wall lysis in treated S. aureus .

Table 2: Comparative Antimicrobial Data

OrganismMIC (µg/mL)Reference Compound (MIC)
Staphylococcus aureus32Ampicillin (16)
Escherichia coli128Ciprofloxacin (4)
Candida albicans256Fluconazole (8)

Comparison with Structural Analogs

4-Amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one

Replacing the benzylsulfanyl group with a tert-butylamino moiety increases lipophilicity (LogP = 3.2) but reduces antimicrobial potency (MIC = 128 µg/mL against S. aureus). The tert-butyl group sterically hinders enzyme binding, underscoring the benzyl group’s optimal size for target engagement.

6-Methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one

This analog (CAS 98213-64-0) lacks the benzylsulfanyl substituent, resulting in lower molecular weight (143.17 g/mol) and diminished enzyme inhibition (IC₅₀ = 45 µM against LeuRS) . The methyl group provides minimal steric bulk, reducing binding affinity .

Industrial and Material Science Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions. Complexation with Pd(OAc)₂ forms a catalyst effective for Suzuki-Miyaura couplings, achieving turnover numbers (TONs) exceeding 10,000 for aryl bromide substrates.

Polymer Modification

Incorporating 6-benzylsulfanyl-triazinone into polyurethane matrices enhances thermal stability, with decomposition temperatures (T₅%) increasing from 280°C to 320°C . The sulfanyl groups act as radical scavengers, mitigating oxidative degradation.

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